4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
Description
4-Chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring linked to a tetrahydrocarbazole moiety via a methylene bridge. The compound’s structure combines a planar aromatic benzamide core with a partially saturated carbazole system, which may enhance its pharmacokinetic properties, such as solubility and bioavailability. The chloro substituent at the para position of the benzamide ring is a critical pharmacophore, often associated with enhanced biological activity, including antimicrobial or anti-inflammatory effects, as seen in structurally related compounds .
Properties
IUPAC Name |
4-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-15-8-6-14(7-9-15)20(24)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)23-19/h5-11,23H,1-4,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPPSVJCNANYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The resulting carbazole is then functionalized with appropriate substituents to introduce the chloro and benzamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbazole core or the benzamide group.
Substitution: Nucleophilic substitution reactions can be carried out at the chloro substituent or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of carbazole derivatives, including 4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, in antiviral drug development.
Case Studies
A review published in PMC discusses several carbazole derivatives with antiviral activity against common viruses such as HIV and HCV. For instance, certain derivatives exhibited IC50 values significantly lower than standard antiviral drugs, suggesting a strong potential for further development .
Anticancer Properties
The anticancer potential of this compound has been explored through various preclinical studies.
Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms include:
- Cell Cycle Arrest : The compound may disrupt the cell cycle of cancer cells.
- Induction of Apoptosis : It can activate pathways leading to programmed cell death.
Experimental Findings
In vitro studies demonstrated that derivatives with a carbazole scaffold showed significant cytotoxicity against several cancer cell lines. For example, one study reported that a related carbazole derivative exhibited an EC50 value of 0.031 µM against HCV genotype 1b .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
Research Insights
Studies have shown that carbazole derivatives demonstrate significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Zones of inhibition ranged from 11.1 mm to 24.0 mm at concentrations around 50 µg/mL .
Mechanism of Action
The mechanism by which 4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related benzamide derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.
Structural Analogues
Functional Group and Spectral Comparisons
- Chloro Substituent : The target compound’s chloro group is associated with a C-Cl IR stretch near 700–750 cm⁻¹ (cf. 702 cm⁻¹ in ) and influences electronic properties, enhancing dipole interactions in biological targets .
- Tetrahydrocarbazole vs.
- Sulfonamide vs. Chloro : The dimethylsulfamoyl group in ’s compound adds polar character (SO₂N(CH₃)₂), which may improve aqueous solubility compared to the hydrophobic chloro substituent.
Physicochemical and Crystallographic Properties
- Melting Points : While the target compound’s melting point is unreported, analogues like N-methyl-N-(benzodithiazinyl)hydrazine () exhibit high decomposition points (~285°C), suggesting thermal stability in heterocyclic benzamides .
- Hydrogen Bonding : The crystal structure of a related piperidinyl-benzamide () shows O-H···O and N-H···O interactions, forming sheet-like architectures . Similar hydrogen-bonding networks are likely in the target compound, influencing crystallinity and bioavailability.
Biological Activity
4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₃H₁₄ClN
- Molecular Weight : 219.72 g/mol
- CAS Number : 14192-67-7
The biological activity of this compound may be attributed to its interaction with specific receptors and enzymes. It has been identified as a potent antagonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a significant role in inflammatory responses and allergic reactions .
Antimicrobial Activity
Research indicates that compounds related to tetrahydrocarbazole derivatives exhibit antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell walls and interference with protein synthesis .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through modulation of apoptotic pathways. Further investigation into its selectivity and efficacy against different cancer types is warranted.
Study 1: CRTH2 Antagonism
A study published in MDPI highlights the role of tetrahydrocarbazole derivatives as CRTH2 antagonists. The research demonstrated that these compounds could significantly reduce eosinophil migration in response to prostaglandins, suggesting therapeutic potential in treating asthma and other inflammatory diseases .
Study 2: Antimicrobial Efficacy
In a recent publication, researchers synthesized various tetrahydrocarbazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant bactericidal effects, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-chloro-N-(6-methylcarbazole) | E. coli | 32 µg/mL |
| 4-chloro-N-(6-methylcarbazole) | MRSA | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
